![molecular formula C14H17NO3 B12348092 ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate](/img/structure/B12348092.png)
ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate is a chemical compound with the molecular formula C13H17NO3 It is known for its unique structure, which includes a hydroxy group, a phenyl group, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate typically involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by the addition of methylamine. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether
Substitution: Nitration using a mixture of nitric acid and sulfuric acid
Major Products Formed
Oxidation: Formation of ethyl (2Z)-2-[oxo(phenyl)methylidene]-3-methyliminobutanoate
Reduction: Formation of ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methylaminobutanoate
Substitution: Formation of nitro or halogenated derivatives of the compound
Scientific Research Applications
Ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate involves its interaction with specific molecular targets and pathways. The hydroxy and imino groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methylaminobutanoate
- Ethyl (2Z)-2-[oxo(phenyl)methylidene]-3-methyliminobutanoate
- Ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-ethyliminobutanoate
Uniqueness
Ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate |
InChI |
InChI=1S/C14H17NO3/c1-4-18-14(17)12(10(2)15-3)13(16)11-8-6-5-7-9-11/h5-9,16H,4H2,1-3H3/b13-12-,15-10? |
InChI Key |
FKEUWUNDWYYQBH-AOOSDOHASA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\O)/C(=NC)C |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


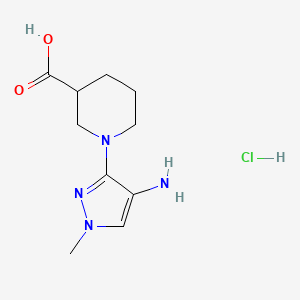
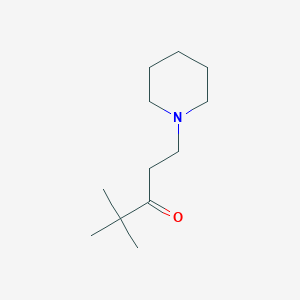
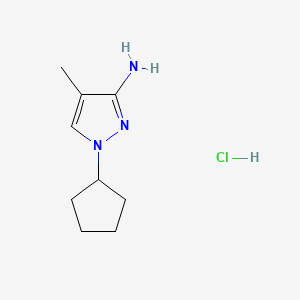
![5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B12348030.png)
![2-[(3,5-Dicarboxyphenyl)amino]-5-nitrobenzenesulfonate](/img/structure/B12348033.png)
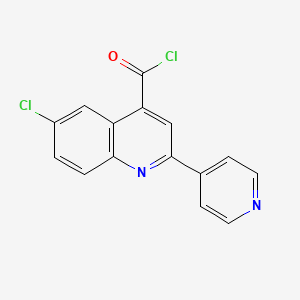
![[2,4-ditert-butyl-5-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate](/img/structure/B12348048.png)


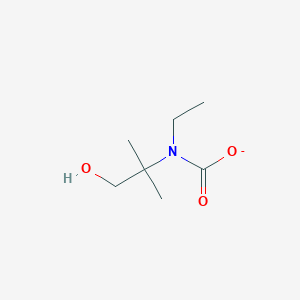
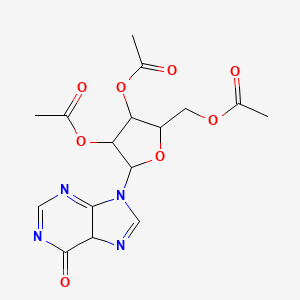
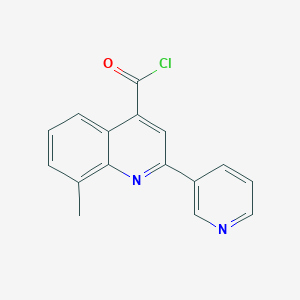
![8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B12348112.png)
![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride](/img/structure/B12348117.png)
